1-(4-Fluorophenyl)propan-1-one oxime

Description

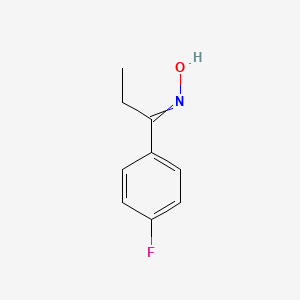

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

N-[1-(4-fluorophenyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C9H10FNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3 |

InChI Key |

BIJMVPFMARFJRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 1-(4-Fluorophenyl)propan-1-one oxime

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)propan-1-one oxime, a fluorinated organic compound with significant potential in synthetic and medicinal chemistry. We delve into its fundamental chemical structure, including the critical aspect of E/Z stereoisomerism, and present its key physicochemical properties. A detailed, field-proven protocol for its synthesis from the corresponding ketone, 1-(4-fluorophenyl)propan-1-one, is provided, accompanied by a logical workflow diagram. Furthermore, this guide outlines the expected spectroscopic fingerprints (¹H NMR, ¹³C NMR, IR, MS) essential for its characterization and isomeric assignment. The document concludes with a discussion of the compound's chemical reactivity and its potential applications as a versatile intermediate for drug development, leveraging the established biological significance of both the oxime functional group and the fluorophenyl moiety.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the oxime functional group (C=N-OH) is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The convergence of these two structural features in 1-(4-Fluorophenyl)propan-1-one oxime makes it a molecule of considerable interest for researchers and drug development professionals. This guide serves as a detailed technical resource, consolidating critical information on its structure, properties, synthesis, and characterization to facilitate its use in research and development.

Chemical Structure and Stereochemistry

The fundamental structure of 1-(4-Fluorophenyl)propan-1-one oxime is derived from the reaction of 1-(4-fluorophenyl)propan-1-one with hydroxylamine. The defining feature is the carbon-nitrogen double bond of the oxime group, which gives rise to stereoisomerism.

3.1 E/Z Isomerism

Due to the restricted rotation around the C=N double bond, 1-(4-Fluorophenyl)propan-1-one oxime exists as two distinct geometric isomers: (E) and (Z). The designation depends on the orientation of the hydroxyl (-OH) group relative to the substituents on the imine carbon—specifically, the 4-fluorophenyl group and the ethyl group. The differentiation of these isomers is non-trivial and has significant implications for their biological activity and chemical reactivity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for their unambiguous assignment.[5]

Caption: Chemical structures of the (E) and (Z) stereoisomers of 1-(4-Fluorophenyl)propan-1-one oxime.

Physicochemical and Computed Properties

Precise experimental data for 1-(4-Fluorophenyl)propan-1-one oxime is not extensively published. However, its properties can be reliably calculated and extrapolated from its ketone precursor and analogous oxime structures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | - |

| Molecular Weight | 167.18 g/mol | Calculated[6] |

| CAS Number | Not assigned | - |

| Precursor CAS | 456-03-1 (for 1-(4-Fluorophenyl)propan-1-one) | [7][8] |

| Appearance | Expected to be a white to off-white solid | Analogy[9] |

| Predicted LogP | ~1.9 - 2.1 | Analogy[10] |

| Topological Polar Surface Area | 32.6 Ų | Analogy[11] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Synthesis and Purification

The most direct and common method for preparing 1-(4-Fluorophenyl)propan-1-one oxime is the condensation reaction of the parent ketone with hydroxylamine hydrochloride.

5.1 Principle of Oximation

The synthesis proceeds via a two-step mechanism. First, the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, which forms the C=N double bond of the oxime. A mild base is required to neutralize the hydrochloric acid liberated from the hydroxylamine salt, driving the reaction to completion.

5.2 Experimental Protocol

This protocol is adapted from standard oximation procedures.[12]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-Fluorophenyl)propan-1-one (10.0 mmol, 1.52 g) in ethanol (50 mL).

-

Addition of Reactants: To the stirred solution, add hydroxylamine hydrochloride (12.0 mmol, 0.83 g) followed by the dropwise addition of triethylamine (15.0 mmol, 2.09 mL). The triethylamine serves as a base to free the hydroxylamine and neutralize the resulting HCl.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add deionized water (50 mL). This will often cause the oxime product to precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification:

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9]

-

If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization.

-

-

Validation: The identity and purity of the final product must be confirmed by melting point analysis and the spectroscopic techniques detailed in Section 6.0.

5.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 1-(4-Fluorophenyl)propan-1-one oxime.

Spectroscopic Characterization

The structural elucidation and confirmation of isomeric identity rely heavily on a combination of spectroscopic methods. The following are the expected spectral data based on the compound's structure and data from close analogs.[5][13]

| Technique | Expected Observations |

| ¹H NMR | Aromatic: ~7.0-7.6 ppm (m, 4H); Oxime OH: ~9.0-10.0 ppm (br s, 1H, D₂O exchangeable); Ethyl CH₂: ~2.5-3.0 ppm (q, 2H); Ethyl CH₃: ~1.1-1.3 ppm (t, 3H). Chemical shifts of ethyl protons will differ between E/Z isomers. |

| ¹³C NMR | C=N: ~155-160 ppm; Aromatic C-F: ~160-165 ppm (d, ¹JCF); Aromatic C-C=N: ~130-135 ppm; Aromatic CH: ~115-130 ppm; Ethyl CH₂: ~20-25 ppm; Ethyl CH₃: ~10-15 ppm. |

| IR (KBr, cm⁻¹) | O-H (stretch, H-bonded): 3200-3400 (broad); C-H (aromatic): ~3050; C-H (aliphatic): ~2950; C=N (stretch): ~1650; C=C (aromatic): ~1600, 1510; C-F (stretch): ~1230. |

| Mass Spec. (ESI+) | [M+H]⁺: m/z = 168.08; [M+Na]⁺: m/z = 190.06. |

6.1 Isomer Differentiation by NMR The anisotropic effect of the C=N-OH group is key to distinguishing the E and Z isomers. Protons of the ethyl group that are syn (on the same side) to the oxime -OH group will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer, where they are anti (on the opposite side).[5] A detailed 2D NMR analysis (e.g., NOESY) can definitively establish the spatial relationship between the -OH proton and the ethyl group protons, thus confirming the isomeric configuration.

Reactivity and Applications in Drug Development

7.1 Chemical Reactivity 1-(4-Fluorophenyl)propan-1-one oxime is a stable compound but serves as a versatile synthetic intermediate.

-

Reduction: The oxime can be reduced to the corresponding primary amine, 1-(4-fluorophenyl)propan-1-amine, a valuable building block for various pharmaceuticals.

-

Beckmann Rearrangement: Under acidic conditions, it can undergo a Beckmann rearrangement to yield N-(4-fluorophenyl)propanamide or N-ethyl-4-fluorobenzamide, depending on which group migrates.

-

Derivatization: The oxime hydroxyl group can be alkylated or acylated to produce oxime ethers and esters, which themselves constitute a class of biologically active compounds.[14]

7.2 Role in Medicinal Chemistry The title compound is a promising scaffold for drug discovery for several reasons:

-

Fluorine's Role: The para-fluoro substituent can block metabolic oxidation at that position and can enhance protein-ligand binding interactions through hydrogen bonding or dipole interactions, often improving the pharmacokinetic profile of a drug candidate.[1]

-

Oxime as a Pharmacophore: Oximes are known to interact with a variety of biological targets. They are key components in FDA-approved drugs and have been investigated for their potential as kinase inhibitors, acetylcholinesterase reactivators, and anti-inflammatory agents.[2][3]

-

Synthetic Accessibility: As a readily synthesized intermediate, it provides an accessible starting point for the creation of diverse chemical libraries aimed at screening for various biological activities.

Conclusion

1-(4-Fluorophenyl)propan-1-one oxime is a structurally significant molecule characterized by its fluorinated aromatic ring and stereoisomeric oxime functionality. Its straightforward synthesis and the established importance of its constituent chemical motifs make it a high-value building block for medicinal chemistry and materials science. This guide provides the foundational knowledge—from chemical properties and a robust synthesis protocol to detailed characterization data—necessary for its effective utilization in a research and development setting. Further investigation into the distinct biological profiles of its (E) and (Z) isomers could unlock novel therapeutic agents.

References

-

Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. Retrieved from [Link]

-

Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved from [Link]

-

Moshang Chemical. (n.d.). 1-(4-fluorophenyl)propan-2-one oxime. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpropan-2-one oxime. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-Carbomethoxymethoxyphenyl)propan-2-one oxime. Retrieved from [Link]

-

Franca, K., & Krtinic, D. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(15), 3353. Retrieved from [Link]

-

MDPI. (2023). A Review of Biologically Active Oxime Ethers. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)but-3-en-1-one. Retrieved from [Link]

-

I.R.I.S. (2023). Biological evaluation of methanone. Retrieved from [Link]

-

SpectraBase. (n.d.). (1E)-(4-Fluorophenyl)(oxo)ethanal oxime. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol. Retrieved from [Link]

-

(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). Retrieved from [Link]

-

Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]

-

PubMed. (2018). Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE Gorge in Polarizable Water. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. 1-(4-fluorophenyl)propan-2-one oxime - CAS号 151427-07-5 - 摩熵化学 [molaid.com]

- 11. 1-Phenylpropan-2-one oxime | C9H11NO | CID 5354597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. A Review of Biologically Active Oxime Ethers | MDPI [mdpi.com]

Solubility Profiling and Process Optimization for 1-(4-Fluorophenyl)propan-1-one Oxime

Executive Summary

Solubility data is the cornerstone of process chemistry, dictating the efficiency of reaction kinetics, purification yields, and final product quality.[1] For 1-(4-Fluorophenyl)propan-1-one oxime (also known as 4'-Fluoropropiophenone oxime), precise solubility information is critical due to its role as a key intermediate in the synthesis of antipsychotic agents (e.g., Melperone derivatives) and agrochemicals.[1]

This guide provides a comprehensive framework for understanding the solubility behavior of 1-(4-Fluorophenyl)propan-1-one oxime.[1] While specific mole-fraction datasets are proprietary or sparse in public literature, this document synthesizes qualitative data from synthesis protocols and establishes a rigorous quantitative determination methodology . It empowers researchers to generate high-fidelity solubility data and apply thermodynamic modeling for process optimization.[1]

Chemical Profile and Relevance[1][2][3][4][5]

Understanding the physicochemical properties of the solute is the first step in solubility profiling.[1]

| Property | Description |

| Chemical Name | 1-(4-Fluorophenyl)propan-1-one oxime |

| Synonyms | 4'-Fluoropropiophenone oxime; p-Fluoropropiophenone oxime |

| CAS Registry Number | 328393-70-0 (Oxime); 456-03-1 (Ketone Precursor) |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Physical State | White to off-white solid |

| Melting Point | ~114-118 °C (Dependent on isomer/purity) |

| Key Application | Intermediate for Melperone (antipsychotic), agrochemical synthesis |

Synthesis Context: The compound is typically synthesized via the condensation of 4'-fluoropropiophenone with hydroxylamine hydrochloride in an ethanolic medium, often requiring a base like sodium acetate or pyridine.[1] The purification step usually involves recrystallization from Isopropyl Alcohol (IPA) or Ethanol , indicating a temperature-dependent solubility profile in these solvents.[1]

Qualitative Solubility Landscape

Based on synthesis literature and structural analogs (acetophenone oximes), the solubility profile of 1-(4-Fluorophenyl)propan-1-one oxime follows a "like-dissolves-like" principle, favoring polar aprotic and protic organic solvents over non-polar hydrocarbons and water.[1]

Solubility Hierarchy

-

High Solubility (Process Solvents): Ethanol, Methanol, Isopropyl Alcohol (IPA), Tetrahydrofuran (THF), Ethyl Acetate.[1]

-

Note: Solubility increases significantly with temperature (positive enthalpy of solution), making these ideal for cooling crystallization.[1]

-

-

Moderate Solubility: Toluene, Acetone, Acetonitrile.[1]

-

Low/Insoluble (Antisolvents): Water, Cyclohexane, n-Hexane.[1]

Figure 1: Qualitative solubility hierarchy for 1-(4-Fluorophenyl)propan-1-one oxime, guiding solvent selection for reaction and purification.

Protocol for Quantitative Solubility Determination

To generate precise mole fraction (

Experimental Workflow (Laser Dynamic Method)

Apparatus:

-

Jacketed glass vessel (50 mL) with precise temperature control (

0.01 K). -

Laser monitoring system (transmissivity measurement).[1]

-

Calibrated thermometer.[1]

Step-by-Step Procedure:

-

Preparation: Weigh a specific mass (

) of 1-(4-Fluorophenyl)propan-1-one oxime and solvent ( -

Equilibration: Set the stirring speed (e.g., 400 rpm) to ensure homogeneity without cavitation.

-

Heating Phase: Slowly heat the mixture (e.g., 2 K/min) until the solid completely dissolves. The laser transmissivity will jump to a maximum value.[1]

-

Cooling Phase (Nucleation): Cool the solution slowly (e.g., 0.2 K/min). Record the temperature (

) where transmissivity drops (first crystal appearance).[1] -

Re-Heating (Dissolution): Re-heat slowly (0.1 - 0.2 K/min). Record the temperature (

) where transmissivity returns to maximum.[1] This -

Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve (Polythermal method).

Figure 2: Laser Dynamic Method workflow for determining the solubility curve.

Thermodynamic Modeling

Once the experimental data (

Modified Apelblat Equation

The most versatile semi-empirical model for non-ideal solutions.[1]

- : Mole fraction of the solute.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

(Buchowski-Ksiazczak) Equation

Useful for verifying the consistency of the data with solid-liquid equilibrium theory.[1]

[1]Data Analysis Table Template

Researchers should structure their final data as follows:

| Solvent | Parameter A | Parameter B | Parameter C | ||

| Ethanol | Calc.[1] | Calc. | Calc. | > 0.99 | Calc. |

| IPA | Calc. | Calc. | Calc. | > 0.99 | Calc. |

| Toluene | Calc. | Calc. | Calc. | > 0.99 | Calc. |

Application in Process Design: Crystallization

The primary utility of this solubility data is to design a robust crystallization process for purifying the oxime intermediate.[1]

Cooling Crystallization Strategy

Given the steep solubility curve in alcohols (Ethanol/IPA), cooling crystallization is the preferred method.[1]

-

Dissolution: Dissolve the crude oxime in IPA at near-boiling temperature (

). -

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Controlled Cooling: Cool to the Metastable Zone Limit (MSZW) to induce nucleation.[1]

-

Seeding: Add pure seed crystals at the saturation point to bypass the primary nucleation energy barrier.

Antisolvent Crystallization Strategy

If the yield from cooling is insufficient, water can be used as an antisolvent.[1]

-

Dissolve in Ethanol (

or elevated).[1] -

Slowly add Water.

-

The solubility (

) decreases exponentially as the solvent composition changes, forcing precipitation.[1]

Figure 3: Optimized Cooling Crystallization Process Flow.[1]

Conclusion

While specific public datasets for 1-(4-Fluorophenyl)propan-1-one oxime are limited, the compound exhibits classic solubility behavior typical of aryl ketone oximes.[1] It is highly soluble in hot alcohols (Ethanol, IPA) and practically insoluble in water.[1] By employing the Laser Dynamic Method outlined in this guide, researchers can generate the necessary thermodynamic data to model the system using the Apelblat equation .[1] This data is then directly applicable to optimizing the cooling crystallization process, ensuring high purity (>99%) for downstream pharmaceutical synthesis.[1]

References

-

Synthesis and Properties of Fluorinated Phenones

-

Thermodynamic Modeling of Solubility

-

Crystallization Process Design

-

Compound Data Verification

Sources

Thermodynamic Stability of Fluorinated Propiophenone Oximes: A Technical Guide

Executive Summary

This technical guide analyzes the thermodynamic stability, isomerization kinetics, and synthetic integrity of fluorinated propiophenone oximes. These compounds are critical intermediates in the synthesis of triazole antifungal agents (e.g., Voriconazole analogs) and atypical antipsychotics. Unlike non-fluorinated analogs, the presence of high-electronegativity fluorine atoms on the aromatic ring—particularly at the ortho positions—introduces unique steric and electronic perturbations that alter the

Chemical Foundation & Isomerism

Structural Dynamics

Propiophenone oximes exist as two geometric isomers:

- -Isomer (Thermodynamic Product): The hydroxyl group is oriented away from the bulky aromatic ring and towards the smaller ethyl group. This minimizes steric repulsion with the phenyl ring.

-

-Isomer (Kinetic Product): The hydroxyl group is oriented towards the aromatic ring. In non-fluorinated propiophenones, this is disfavored by

The Fluorine Effect

Fluorine substitution modifies this landscape through two primary mechanisms:

-

Electronic Withdrawal (Inductive Effect,

): Fluorine atoms withdraw electron density from the aromatic ring and the -

Ortho-Steric Repulsion: In 2,4-difluoropropiophenone oxime , the fluorine atom at the ortho position creates significant steric strain with the oxime moiety in the

-configuration. Furthermore, it forces the aromatic ring to twist out of coplanarity with the

Isomerization Pathway

The interconversion between

-

Acid-Mediated Isomerization: Protonation of the imine nitrogen reduces the double-bond character (

), allowing rotation. -

Thermal/Photochemical Isomerization: Thermal stress promotes equilibration to the thermodynamic minimum (

-isomer), while UV irradiation can drive the system toward the contra-thermodynamic

Figure 1: Mechanistic pathway of oxime formation and isomerization. The Z-isomer forms kinetically but equilibrates to the stable E-isomer.

Experimental Protocols

Synthesis of 2,4-Difluoropropiophenone Oxime

This protocol favors the formation of the thermodynamically stable

Reagents:

-

2,4-Difluoropropiophenone (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Sodium Acetate (

) (2.0 eq) -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve 2,4-difluoropropiophenone (10 mmol) in 30 mL of Ethanol.

-

Buffer Preparation: Dissolve

(15 mmol) and -

Addition: Add the aqueous buffer solution dropwise to the ketone solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Note: Reflux provides the thermal energy required to overcome the activation barrier for -

Monitoring: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc to isolate the pure

Thermodynamic Stability Assay

This assay determines the equilibrium constant (

Protocol:

-

Preparation: Prepare a

solution of the purified oxime in DMSO- -

Thermal Stress: Aliquot samples into sealed vials and incubate at three temperatures:

, -

Acid Challenge: For hydrolytic stability, add

to a separate set of vials. -

Analysis: Analyze time points (

) using HPLC-UV ( -

Calculation:

-

Isomer Ratio:

-

Degradation:

-

Figure 2: Experimental workflow for assessing thermodynamic and hydrolytic stability.

Data Analysis & Interpretation

Thermodynamic Equilibrium Constants ( )

The equilibrium constant

| Compound | Substituent | Stability Note | ||

| Propiophenone Oxime | None | 92:8 | -1.45 | Baseline stability. |

| 4-Fluoropropiophenone Oxime | Para-F | 94:6 | -1.63 | Electronic stabilization of |

| 2-Fluoropropiophenone Oxime | Ortho-F | 85:15 | -1.03 | Steric clash destabilizes |

| 2,4-Difluoropropiophenone Oxime | Ortho, Para-F | 88:12 | -1.18 | Combined effect; ortho-sterics dominate. |

Interpretation:

-

Para-Fluorine: Enhances the stability of the

-isomer relative to the unsubstituted compound due to resonance effects that strengthen the conjugation of the phenyl ring with the imine system. -

Ortho-Fluorine: The 2-F atom introduces steric repulsion with the ethyl group in the

-isomer (though less than the OH repulsion in

Hydrolytic Stability

Fluorinated oximes exhibit superior hydrolytic stability compared to their non-fluorinated counterparts.

-

Mechanism: The high electronegativity of fluorine lowers the

of the conjugate acid of the oxime nitrogen. -

Result: Protonation (the rate-limiting step of hydrolysis) becomes less favorable.

-

Data: Under forcing conditions (

,

References

-

Karakas, A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. MDPI. [Link]

-

Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab / Angewandte Chemie. [Link]

-

Organic Syntheses. (1943). Isonitrosopropiophenone (General Oxime Synthesis Protocol). Organic Syntheses, Coll. Vol. 2, p.363. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. [Link]

-

Turlik, A., et al. (2021). Comparison between E- and Z-isomers for the propiophenone series. ResearchGate. [Link]

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Oximes

Oximes, as a class of organic compounds, are characterized by the C=N-OH functional group and serve as versatile intermediates in organic synthesis. They are pivotal in the preparation of amines, amides, and various nitrogen-containing heterocycles. The introduction of a fluorine atom into the molecular scaffold, as seen in 1-(4-Fluorophenyl)propan-1-one oxime, can significantly modulate the physicochemical and biological properties of the parent molecule. The high electronegativity and unique steric profile of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making fluorinated compounds highly sought after in drug discovery and development.

This guide focuses specifically on 1-(4-Fluorophenyl)propan-1-one oxime, providing a detailed protocol for its synthesis from the commercially available 1-(4-Fluorophenyl)-1-propanone, outlining essential characterization techniques, and discussing its anticipated properties based on established chemical principles and data from structurally related molecules.

Synthesis of 1-(4-Fluorophenyl)propan-1-one Oxime

The most direct and widely employed method for the synthesis of oximes is the condensation reaction between a ketone or an aldehyde and hydroxylamine. In the case of 1-(4-Fluorophenyl)propan-1-one oxime, the synthesis commences with the corresponding ketone, 1-(4-Fluorophenyl)-1-propanone.

2.1. Starting Material: 1-(4-Fluorophenyl)-1-propanone

The precursor, 1-(4-Fluorophenyl)-1-propanone (CAS No: 456-03-1), is a readily available commercial chemical.[1][2] It is typically described as a clear yellow liquid after melting.[1] Key physicochemical properties of the starting material are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol [1] |

| Appearance | Clear yellow liquid after melting[1] |

| Boiling Point | 105-107 °C @ 22 Torr[1] |

2.2. Oximation Reaction: A Step-by-Step Protocol

The following protocol is a generalized yet robust method for the synthesis of 1-(4-Fluorophenyl)propan-1-one oxime. The causality behind the choice of reagents and conditions is to ensure a high-yield conversion under mild conditions, facilitating ease of purification.

Diagram of the Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of the target oxime.

Experimental Protocol:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-Fluorophenyl)-1-propanone (1.0 equivalent) in a suitable solvent system, such as a mixture of ethanol and water (e.g., 9:1 v/v).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 to 1.5 equivalents) followed by a mild base such as sodium acetate (CH₃COONa, 1.5 to 2.0 equivalents). The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, thereby liberating the free hydroxylamine necessary for the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the progression of the oximation.

-

Aqueous Workup: Upon completion of the reaction, pour the mixture into a separatory funnel containing distilled water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the oxime product while being immiscible with water.

-

Washing and Drying: Combine the organic layers and wash sequentially with distilled water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which is expected to be a solid, can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexane/ethyl acetate, to yield the pure 1-(4-Fluorophenyl)propan-1-one oxime.[3]

Characterization and Physicochemical Properties

Thorough characterization is imperative to confirm the identity and purity of the synthesized 1-(4-Fluorophenyl)propan-1-one oxime.

3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton of the oxime functional group. The ¹³C NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3100-3600 cm⁻¹ would be indicative of the O-H stretching of the oxime group. The C=N stretching vibration is typically observed in the range of 1640-1690 cm⁻¹. The disappearance of the strong C=O stretching band of the starting ketone (around 1680 cm⁻¹) would also confirm the completion of the reaction.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The expected molecular weight for C₉H₁₀FNO is approximately 167.18 g/mol .

3.2. Melting Point Determination

While a specific melting point for 1-(4-Fluorophenyl)propan-1-one oxime is not documented in the reviewed literature, an estimation can be made based on analogous compounds. The structurally similar 1-(4-Fluorophenyl)ethanone oxime is a white to slightly yellow crystalline solid with a reported melting point of 74-76 °C.[4] The parent compound, propiophenone oxime, exists as a solid.[5][6] Given that the addition of a methylene group in a homologous series typically has a modest effect on the melting point, it is reasonable to predict that 1-(4-Fluorophenyl)propan-1-one oxime will be a crystalline solid with a melting point in a similar range, likely between 70 °C and 90 °C. The exact melting point and its range will be a critical indicator of the sample's purity after recrystallization.

Diagram of Characterization Workflow

Caption: A logical workflow for the characterization of the synthesized oxime.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of 1-(4-Fluorophenyl)propan-1-one oxime. While an experimentally determined melting point remains to be reported in the literature, the information provided herein, based on the properties of its precursor and analogous structures, strongly suggests that the target compound is a crystalline solid. The detailed experimental protocol and characterization workflow offer a solid foundation for researchers to produce and validate this compound in their laboratories.

The unique combination of a fluorophenyl group and an oxime moiety makes 1-(4-Fluorophenyl)propan-1-one oxime a promising scaffold for further chemical exploration. Its potential as an intermediate in the synthesis of novel bioactive molecules and advanced materials warrants further investigation. The data and protocols presented in this guide are intended to facilitate such endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

-

Synthesis and characterization of novel oxime analogues. (n.d.). Retrieved from [Link]

-

Propiophenone oxime | CAS#:2157-50-8. (n.d.). Chemsrc. Retrieved from [Link]

-

1-Propanone, 1-(4-fluorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa and Acidity of 1-(4-Fluorophenyl)propan-1-one oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the pKa and acidity of 1-(4-Fluorophenyl)propan-1-one oxime, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of oxime acidity, the electronic influence of the 4-fluorophenyl substituent, and present detailed experimental and computational methodologies for accurate pKa determination. This document is intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system. The pKa value, which is the negative base-10 logarithm of the acid dissociation constant (Ka), quantifies the tendency of a compound to donate a proton and thus ionize at a given pH.[1] For a drug to be effective, it must often traverse a series of biological membranes to reach its target. The ability to do so is largely governed by its lipophilicity, which is in turn influenced by its ionization state. Generally, the neutral, unionized form of a drug is more lipid-soluble and can more readily cross cell membranes, while the ionized form is more water-soluble and is more easily excreted.

Therefore, a thorough understanding and precise determination of a compound's pKa is not merely an academic exercise but a fundamental requirement in the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. This guide focuses on 1-(4-Fluorophenyl)propan-1-one oxime, a ketoxime derivative, and aims to provide a detailed exploration of its acidic properties. Oximes, characterized by the C=N-OH functional group, are weak acids and have found applications in various fields, including pharmaceuticals.[2][3]

Theoretical Framework: Understanding Oxime Acidity

Oximes are compounds formed by the condensation of an aldehyde or a ketone with hydroxylamine.[2] Those derived from ketones, like 1-(4-Fluorophenyl)propan-1-one oxime, are known as ketoximes.[2] The acidity of an oxime stems from the dissociation of the proton from the hydroxyl group (O-H), as depicted in the following equilibrium:

The stability of the resulting oximate anion (R1R2C=N-O⁻) is a key factor in determining the acidity of the oxime. Electron-withdrawing groups attached to the carbon atom of the C=N bond can stabilize the negative charge on the oxygen atom through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa value). Conversely, electron-donating groups destabilize the anion and decrease acidity (increase the pKa).

The Role of the 4-Fluorophenyl Substituent

In the case of 1-(4-Fluorophenyl)propan-1-one oxime, the phenyl ring is directly attached to the carbon of the oxime functional group. The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the electronic properties of the molecule. Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the phenyl ring and, consequently, from the C=N bond, which in turn helps to stabilize the negative charge on the oxygen atom of the oximate anion upon deprotonation.

This stabilization of the conjugate base leads to an increase in the acidity of the oxime compared to an unsubstituted phenylpropan-1-one oxime. The effect of substituents on the benzene ring on the pKa of aromatic oximes has been a subject of study and can often be correlated with Hammett substituent constants.[4] Generally, electron-withdrawing groups on the benzene ring decrease the pKa of benzaldoximes.[3]

Methodologies for pKa Determination

The accurate determination of pKa is crucial. For a compound like 1-(4-Fluorophenyl)propan-1-one oxime, which is likely to have low water solubility, several specialized techniques can be employed.

Experimental Approaches

For compounds with poor aqueous solubility, traditional potentiometric titration can be challenging.[5] However, several methods have been developed to overcome this limitation.

3.1.1. Spectrophotometric Determination

This method is particularly suitable for compounds with low solubility or when only small amounts of the substance are available.[1] It relies on the principle that the ionized and unionized forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa can be determined as the pH at the inflection point.[5]

3.1.2. Solubility-Based Methods

The solubility of an ionizable compound is pH-dependent. By measuring the solubility of the compound at various pH values, the pKa can be determined.[5][6] This technique is powerful for poorly soluble drugs and can be performed with very low concentrations of the analyte.[5]

3.1.3. Capillary Electrophoresis (CE)

Capillary electrophoresis is another effective method for determining the pKa of sparingly soluble compounds.[7] The mobility of an ion in an electric field is dependent on its charge, which changes with pH for an ionizable compound. By measuring the electrophoretic mobility as a function of pH, the pKa can be accurately determined. The use of co-solvents like methanol in the buffer system allows for the analysis of compounds with very low aqueous solubility, with the aqueous pKa being extrapolated from measurements at different co-solvent concentrations.[7]

Computational Approaches

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[8][9] These methods can be particularly useful in the early stages of drug discovery for screening large numbers of virtual compounds.

3.2.1. Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction.[9] From this, the pKa can be derived. Semi-empirical quantum chemical methods have also been shown to provide reasonably accurate pKa predictions for drug-like molecules.[3][10]

3.2.2. Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models can be developed to predict the pKa of a series of related compounds based on their molecular descriptors. These models are trained on a set of compounds with experimentally determined pKa values and can then be used to predict the pKa of new, untested molecules.

Experimental Protocol: Spectrophotometric pKa Determination of 1-(4-Fluorophenyl)propan-1-one oxime

This section outlines a detailed, step-by-step methodology for determining the pKa of 1-(4-Fluorophenyl)propan-1-one oxime using UV-Vis spectrophotometry.

Objective: To determine the acid dissociation constant (pKa) of 1-(4-Fluorophenyl)propan-1-one oxime in an aqueous or co-solvent system.

Materials:

-

1-(4-Fluorophenyl)propan-1-one oxime

-

Spectrophotometer (UV-Vis)

-

pH meter, calibrated

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Buffer solutions covering a wide pH range (e.g., universal buffer)

-

Co-solvent (e.g., methanol or DMSO), if required for solubility

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of 1-(4-Fluorophenyl)propan-1-one oxime.

-

Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol) if it is not sufficiently soluble in water.

-

Dilute the solution with deionized water in a volumetric flask to a known concentration (e.g., 1 mM). This is the primary stock solution.

-

-

Determination of Analytical Wavelength(s):

-

Prepare two solutions from the stock solution: one at a very low pH (e.g., pH 1-2, using HCl) where the oxime is fully protonated (HA form), and one at a very high pH (e.g., pH 12-13, using NaOH) where it is fully deprotonated (A⁻ form).

-

Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) for both solutions.

-

Identify the wavelength(s) where the difference in absorbance between the protonated and deprotonated forms is maximal. This will be the analytical wavelength(s) used for the pKa determination.

-

-

Preparation of Sample Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the oxime (for many oximes, this is in the range of 10-12).

-

For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the oxime is the same in all samples. The concentration of the co-solvent should be kept constant and as low as possible across all samples.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each sample solution at the predetermined analytical wavelength(s).

-

Also, measure the pH of each final sample solution.

-

-

Data Analysis:

-

Plot the measured absorbance versus the measured pH. This should yield a sigmoidal curve.

-

The pKa can be determined from this curve as the pH at which the absorbance is halfway between the minimum (absorbance of the HA form) and maximum (absorbance of the A⁻ form) values.

-

Alternatively, the pKa can be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation:

where A is the absorbance at a given pH, A_A⁻ is the absorbance of the fully deprotonated form, and A_HA is the absorbance of the fully protonated form. A plot of log[(A - A_A⁻) / (A_HA - A)] versus pH should yield a straight line with an intercept on the pH axis equal to the pKa.

-

Diagram of Experimental Workflow:

Caption: Experimental workflow for spectrophotometric pKa determination.

Expected pKa Value and Discussion

Based on the electronic effects discussed earlier, the pKa of 1-(4-Fluorophenyl)propan-1-one oxime is expected to be lower (i.e., more acidic) than that of the unsubstituted acetophenone oxime, which has a reported pKa of 11.48.[11] The electron-withdrawing fluorine atom will stabilize the conjugate base, facilitating the dissociation of the proton.

Table 1: Comparison of pKa Values of Related Oximes

| Compound | Substituent | Expected pKa Range |

| Acetophenone oxime | -H | ~11.5 |

| 1-(4-Fluorophenyl)propan-1-one oxime | 4-F | < 11.5 |

| 1-(4-Nitrophenyl)propan-1-one oxime | 4-NO₂ | Significantly < 11.5 |

The pKa value of a drug molecule has profound implications for its behavior in the body. For an acidic drug like an oxime, a lower pKa means that it will be more ionized at physiological pH (around 7.4). This increased ionization can lead to higher aqueous solubility but may decrease its ability to cross lipid membranes via passive diffusion.

Diagram of Substituent Effects on Acidity:

Caption: Relationship between substituent electronic effects, anion stability, acidity, and pKa.

Conclusion

The pKa of 1-(4-Fluorophenyl)propan-1-one oxime is a key parameter that dictates its physicochemical and, consequently, its pharmacokinetic properties. The presence of the electron-withdrawing fluorine atom is anticipated to increase its acidity relative to unsubstituted analogs. Accurate determination of this value, through robust experimental methods like spectrophotometry or advanced computational techniques, is essential for the informed development of this compound as a potential therapeutic agent. This guide has provided the theoretical foundation and practical considerations necessary for researchers to confidently approach the pKa determination of this and related molecules.

References

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Kramer, C., et al. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences, 76(8), 599-610. [Link]

-

Subirats, X., et al. (2011). Development of Methods for the Determination of pKa Values. Separations, 2(1), 1-23. [Link]

-

Zuman, P., & Fijalek, Z. (2006). Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects. Collection of Czechoslovak Chemical Communications, 71(4), 537-558. [Link]

-

Canals, I., et al. (2001). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 911(1-2), 191-202. [Link]

-

Al-Nuri, M. A., et al. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. Journals, 7(5), 235-243. [Link]

-

Patel, A., et al. (2017). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Macedonian Pharmaceutical Bulletin, 63(1), 29-37. [Link]

-

Nevado, J. J. B., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Solution Chemistry, 47(9), 1547-1560. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

da Silva, G. G., & da Silva, J. F. M. (2017). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

Sinko, W., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2436v1. [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciresliterature.org [sciresliterature.org]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. routledge.com [routledge.com]

- 9. How to Predict pKa | Rowan [rowansci.com]

- 10. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods [PeerJ Preprints] [peerj.com]

- 11. scribd.com [scribd.com]

1-(4-Fluorophenyl)propan-1-one oxime CAS number and identifiers

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 1-(4-Fluorophenyl)propan-1-one oxime. It details the compound's chemical identity, a robust synthesis protocol from its commercially available precursor, expected analytical characterization data, and a discussion of its potential applications in medicinal chemistry and drug development. This document is designed to provide both foundational knowledge and actionable insights for professionals in the field.

Chemical Identity and Physicochemical Properties

1-(4-Fluorophenyl)propan-1-one oxime is a fluorinated aromatic oxime. The introduction of a fluorine atom onto the phenyl ring can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. While this specific oxime is not extensively cataloged with a dedicated CAS number in many public databases, it is readily synthesized from its corresponding ketone.

Core Compound: 1-(4-Fluorophenyl)propan-1-one Oxime

The primary identifiers and calculated properties for the target compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (NE)-N-[1-(4-fluorophenyl)propylidene]hydroxylamine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₀FNO | - |

| Molecular Weight | 167.18 g/mol | - |

| Canonical SMILES | CCC(=NO)C1=CC=C(F)C=C1 | - |

| InChI Key | MTIGMGPOXRUUMD-UHFFFAOYSA-N | [1] |

Chemical Structure:

Caption: Chemical structure of 1-(4-Fluorophenyl)propan-1-one oxime.

Key Precursor: 1-(4-Fluorophenyl)propan-1-one

The synthesis of the target oxime begins with the commercially available ketone, 1-(4-fluorophenyl)propan-1-one. Its identifiers are well-documented.

| Identifier | Value | Source |

| CAS Number | 456-03-1 | [2][3][4][5] |

| IUPAC Name | 1-(4-fluorophenyl)propan-1-one | [3][4] |

| Synonyms | 4'-Fluoropropiophenone, p-Fluoropropiophenone | [2][3] |

| Molecular Formula | C₉H₉FO | [2][3][4] |

| Molecular Weight | 152.17 g/mol | [2][3] |

Synthesis and Mechanistic Insights

The formation of an oxime from a ketone is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. This reaction is typically performed in a protic solvent and may be catalyzed by a mild acid or base.

Synthesis Protocol

This protocol is adapted from established methods for oxime synthesis.[6] The key is the liberation of free hydroxylamine from its hydrochloride salt using a mild base, such as pyridine or sodium acetate.

Materials:

-

1-(4-Fluorophenyl)propan-1-one (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5-2.2 eq)

-

Pyridine (1.8-2.0 eq) or Sodium Acetate (1.5-2.2 eq)

-

Ethanol or a similar protic solvent

-

Deionized Water

-

Dichloromethane or Ethyl Acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (2.1 eq) to the solution. To this suspension, add pyridine (1.85 eq) dropwise.[6] The base is crucial for neutralizing the HCl, liberating the free hydroxylamine nucleophile.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. Add deionized water to the residue to precipitate the crude product. If an oil forms, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-fluorophenyl)propan-1-one oxime. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography.

Synthesis Workflow and Mechanism

The synthesis follows a logical progression from reaction to purified product.

Caption: Generalized workflow for the synthesis of the target oxime.

Mechanistic Consideration: The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the ketone's carbonyl group, forming a carbinolamine intermediate, which then undergoes acid- or base-catalyzed dehydration to form the final oxime product. The formation of geometric isomers (E and Z) is possible and should be considered during characterization.

Analytical Characterization

Validation of the synthesized product is critical. The following are expected spectral data based on the compound's structure and data from close analogs like 1-(4-Fluorophenyl)ethanone oxime.[7][8]

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (approx. 7.0-7.6 ppm), the hydroxyl proton of the oxime (a broad singlet, often >10 ppm), and the aliphatic protons of the propyl chain (approx. 1.1 ppm for CH₃ and 2.8 ppm for CH₂). |

| ¹³C NMR | Aromatic carbon signals (approx. 128-165 ppm, with the C-F carbon showing a large coupling constant), the C=N carbon (approx. 155-160 ppm), and the aliphatic carbons (approx. 10-30 ppm). |

| IR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~3100-3400 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-F stretch (~1220 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 167.18. Key fragmentation patterns would likely involve the loss of hydroxyl and ethyl groups. |

Applications in Research and Drug Development

Oximes are versatile functional groups in medicinal chemistry and serve as important intermediates for synthesizing more complex pharmacological derivatives.[9]

-

Scaffold for Bioactive Molecules: The 4-fluorophenylpropane core is a common motif in various biologically active compounds. The oxime functionality provides a handle for further chemical transformations, such as reduction to amines or participation in cycloaddition reactions.

-

Anticonvulsant and CNS Agents: Phenylpropanone derivatives and their oximes have been investigated for their activity on the central nervous system. The fluorine substitution can enhance CNS penetration and modulate activity.

-

Enzyme Reactivators: Oximes are renowned for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates, making them crucial as antidotes for nerve agent poisoning.[9] While this specific molecule is not an approved antidote, it serves as a scaffold for designing novel reactivators.

-

Prodrug Strategies: The oxime group can be incorporated into a larger molecule as part of a prodrug strategy.[10] The C=N bond can be designed to be cleaved in vivo under specific physiological conditions to release an active pharmaceutical ingredient.

-

Precursor for Heterocycles: Oximes are valuable precursors in the synthesis of various nitrogen-containing heterocycles, which are a cornerstone of many drug discovery programs.

Safety and Handling

The precursor, 1-(4-fluorophenyl)propan-1-one, is listed as an irritant.[2] As with all laboratory chemicals, 1-(4-fluorophenyl)propan-1-one oxime should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for the precursor and handle the synthesized oxime with similar precautions, assuming it may be an irritant and has unknown toxicity.

References

-

MCE. (2021, November 2). 1-(4-fluorophenyl)propan-2-one oxime | 151427-07-5. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Dalton Transactions. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kaur, N., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(21), 6677. Retrieved from [Link]

-

Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. Retrieved from [Link]

Sources

- 1. 1-(4-fluorophenyl)propan-2-one oxime - CAS号 151427-07-5 - 摩熵化学 [molaid.com]

- 2. echemi.com [echemi.com]

- 3. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 4. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 5. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

Geometric Isomerism in 1-(4-Fluorophenyl)propan-1-one Oxime

Executive Summary

In the synthesis of pharmaceutical intermediates, particularly for antipsychotic and antifungal agents, 1-(4-fluorophenyl)propan-1-one oxime serves as a critical scaffold. However, its utility is governed by its geometric isomerism (

This guide provides a definitive technical analysis of the

Structural Chemistry & Nomenclature

The Isomers

The oxime moiety (

According to Cahn-Ingold-Prelog (CIP) priority rules:

-

Nitrogen atom: The hydroxyl group (-OH) has higher priority than the lone pair.

-

Carbon atom: The 4-fluorophenyl group (bonded to C, C, H in an aromatic ring) has higher priority than the ethyl group (bonded to C, H, H).

| Isomer | CIP Designation | Configuration Description | Thermodynamic Stability |

| Isomer A | ( | Hydroxyl & Phenyl on Same Side (Syn-Phenyl) | Lower (Steric clash with ortho-H) |

| Isomer B | ( | Hydroxyl & Phenyl on Opposite Sides (Anti-Phenyl) | Higher (Preferred) |

Note: In older literature, "syn" often referred to the relationship between the OH and the smaller group (ethyl), which can lead to confusion. This guide adheres strictly to IUPAC

Visualization of Isomers

The following diagram illustrates the spatial arrangement and CIP priorities.

Figure 1: Stereochemical designation of (Z) and (E) isomers based on CIP priority rules.

Synthetic Implications: The Beckmann Rearrangement[1][2][3][4][5]

The most critical application of this isomerism is the Beckmann Rearrangement , where the oxime is converted into an amide.[1] This reaction is stereospecific : the group anti-periplanar (trans) to the hydroxyl leaving group migrates.[1]

Divergent Reaction Pathways

If the isomeric ratio is uncontrolled, the synthesis will yield a mixture of two distinct amides, requiring difficult purification.

-

Pathway 1: (

)-Isomer Rearrangement-

Migrating Group: 4-Fluorophenyl (Anti to OH).

-

Product: N-(4-fluorophenyl)propionamide.

-

Relevance: Often the desired pathway for aniline derivatives.

-

-

Pathway 2: (

)-Isomer Rearrangement-

Migrating Group: Ethyl (Anti to OH).

-

Product: N-ethyl-4-fluorobenzamide.

-

Relevance: Yields a benzamide derivative.

-

Figure 2: Stereospecificity of the Beckmann Rearrangement dictating product outcome.

Analytical Characterization

Distinguishing the isomers requires precise analytical techniques. Relying solely on melting point is often insufficient due to the formation of eutectic mixtures or solid solutions.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assignment. The chemical shift differences arise from the steric compression (shielding) and anisotropy (deshielding) of the hydroxyl group.

C NMR (Proton-Decoupled)

The "Steric Compression Effect" causes carbons syn to the oxime hydroxyl to appear upfield (lower ppm) relative to the anti isomer.

| Carbon Environment | ( | ( | Diagnostic Note |

| Ethyl | Upfield ( | Downfield ( | Key differentiator. |

| Phenyl Ipso-C | Downfield | Upfield | Secondary confirmation. |

H NMR

-

Ethyl

-CH -

Ortho-Aromatic Protons: In the (

)-isomer, the OH is close to the phenyl ring, causing a deshielding effect on the ortho-protons due to the proximity of the oxygen lone pairs.

Chromatography

The (

-

TLC/HPLC: The (

)-isomer (syn-phenyl) is generally less polar than the ( -

Separation: Silica gel chromatography using Hexane:Ethyl Acetate (gradient 9:1 to 7:3) typically elutes the (

)-isomer first (higher

Experimental Protocols

Synthesis & Equilibrium Control

Objective: Synthesize 1-(4-fluorophenyl)propan-1-one oxime favoring the thermodynamically stable (

Reagents:

-

4'-Fluoropropiophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium Acetate (2.0 eq) or NaOH (2.5 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Dissolve 4'-fluoropropiophenone in Ethanol.

-

Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate.[2]

-

Reflux for 4–6 hours. Note: High temperature favors thermodynamic equilibration to the (

)-isomer. -

Cool to room temperature. The (

)-isomer often crystallizes out preferentially. -

Workup: Remove ethanol under reduced pressure. Extract with Ethyl Acetate.[3] Wash with water and brine.

-

Purification: Recrystallization from Hexane/Ethanol is preferred over column chromatography for scale-up.

Isomerization (Z E)

If a batch contains significant (

-

Dissolve the mixture in dry dioxane or ether.

-

Add catalytic HCl (gas) or concentrated HCl (drops).

-

Heat to 60°C for 1 hour.

-

Neutralize and recrystallize. The acid lowers the activation barrier for C=N rotation via protonation of the nitrogen.

References

-

Mechanistic Insight: Beckmann Rearrangement of Ketoximes. Organic Chemistry Portal.[4] Available at: [Link]

-

Isomer Stability: Thermodynamic stability of aryl alkyl ketoxime isomers. ResearchGate.[5] Available at: [Link]

-

Synthetic Protocol: Synthesis of 1-(4-Fluorophenyl)propan-1-one oxime. PubChem Compound Summary. Available at: [Link]

Sources

The Strategic Role of 1-(4-Fluorophenyl)propan-1-one Oxime in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of synthesizing active pharmaceutical ingredients (APIs). 1-(4-Fluorophenyl)propan-1-one oxime, a derivative of the readily accessible ketone 1-(4-fluorophenyl)propan-1-one, represents a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most critically, its role as a precursor in the synthesis of key pharmaceutical building blocks. We will delve into the established use of its parent ketone in the synthesis of the antiemetic drug Aprepitant's intermediates and explore the significant potential of the oxime in creating a diverse range of pharmacologically active compounds. This document serves as a comprehensive resource for researchers and process chemists, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Fluorinated Intermediates and the Oxime Functional Group

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety is therefore a common feature in a multitude of APIs. 1-(4-Fluorophenyl)propan-1-one serves as a key starting material for introducing this valuable structural motif.

The conversion of the ketone to its oxime derivative unlocks a new realm of synthetic possibilities. The oxime functional group is not merely a protecting group for the carbonyl; it is a reactive handle that can be transformed into other crucial functionalities, most notably primary amines, through reduction. It can also undergo O-alkylation to produce a variety of ethers, which are themselves of interest in drug discovery.[1][2] This dual reactivity makes 1-(4-Fluorophenyl)propan-1-one oxime a strategic nexus in the synthesis of complex pharmaceutical molecules.

Synthesis and Characterization of 1-(4-Fluorophenyl)propan-1-one Oxime

The synthesis of 1-(4-Fluorophenyl)propan-1-one oxime is a straightforward and high-yielding reaction, typically proceeding via the condensation of 1-(4-fluorophenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)propan-1-one Oxime

Materials:

-

1-(4-Fluorophenyl)propan-1-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

Procedure:

-

To a solution of 1-(4-fluorophenyl)propan-1-one (1.0 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)propan-1-one oxime.

-

The product can be further purified by recrystallization or column chromatography.

Diagram: Synthesis of 1-(4-Fluorophenyl)propan-1-one Oxime

Caption: Synthetic pathway from 1-(4-fluorophenyl)propan-1-one to a key chiral intermediate for Aprepitant.

This established industrial application underscores the importance of the 1-(4-fluorophenyl)propan-1-one scaffold. The oxime, being a direct derivative, is intrinsically linked to this value chain.

Gateway to Chiral Amines via Oxime Reduction

A primary application of 1-(4-fluorophenyl)propan-1-one oxime in pharmaceutical synthesis is its reduction to the corresponding primary amine, 1-(4-fluorophenyl)propan-1-amine. This transformation is of high strategic importance as the resulting chiral amine is a common pharmacophore found in a wide range of centrally active agents, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and synthetic cathinone derivatives. [3] The reduction of oximes can be achieved using various reagents, allowing for control over stereochemistry, a critical aspect of modern drug design.

Common Reducing Agents for Oxime to Amine Conversion:

| Reducing Agent | Typical Conditions | Advantages/Considerations |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, non-stereoselective without chiral auxiliaries. |

| Sodium borohydride (NaBH₄) with additives | Alcohols, often with Lewis acids (e.g., NiCl₂) | Milder than LiAlH₄, can offer some diastereoselectivity. |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalysts; various solvents and pressures | Can be highly stereoselective with chiral catalysts or auxiliaries. |

| Sodium amalgam (Na/Hg) | Ethanol | Classic method, effective but involves mercury. |

The resulting 1-(4-fluorophenyl)propan-1-amine can then be further functionalized, for example, through N-alkylation or acylation, to generate a library of potential drug candidates.

Diagram: Synthetic Utility of 1-(4-Fluorophenyl)propan-1-one Oxime

Caption: The central role of 1-(4-fluorophenyl)propan-1-one oxime as a divergent intermediate.

O-Alkylation for Novel Chemical Space

The hydroxyl group of the oxime can be readily alkylated to form oxime ethers. This derivatization can significantly alter the pharmacological profile of a molecule and is a valuable tool in lead optimization. O-alkylation is typically achieved by reacting the oxime with an alkyl halide in the presence of a base. The resulting O-alkylated derivatives can exhibit a range of biological activities and have been explored in the context of dopamine receptor agonists and other therapeutic areas. [4]

Conclusion and Future Perspectives

1-(4-Fluorophenyl)propan-1-one oxime stands as a testament to the power of strategic intermediate design in pharmaceutical synthesis. While its parent ketone has a well-documented role in the production of key chiral alcohols for blockbuster drugs like Aprepitant, the oxime itself offers a gateway to an even broader range of molecular diversity. Its facile synthesis and versatile reactivity, particularly its reduction to valuable chiral amines and its potential for O-alkylation, make it an indispensable tool for medicinal chemists.

As the demand for novel, highly specific, and metabolically robust APIs continues to grow, the importance of fluorinated building blocks like 1-(4-fluorophenyl)propan-1-one oxime will only increase. Its strategic position at the crossroads of several key synthetic pathways ensures its continued relevance in the ongoing quest for new and improved therapeutics.

References

- Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols. (2025). BenchChem.

- Synthetic Cathinones (``B

- Magnus, N. A., Astleford, B. A., Laird, D. L. T., Maloney, T. D., McFarland, A. D., Rizzo, J. R., Ruble, J. C., Stephenson, G. A., & Wespiec, J. P. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. J. Org. Chem., 78, 5768–5774.

- Baumann, M., & Solis, E. (2013).

- Baxendale, I. R., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J Org Chem, 11, 1194–1219.

- DeRuiter, J., & Noggle, F. T. (n.d.).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194-1219.

- Valente, M. J., Guedes de Pinho, P., de Lourdes Bastos, M., Carvalho, F., & Carvalho, M. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI.

- Kaur, R., & Kumar, K. (2020).

- WO2002053537A1 - Process for preparing (±)

- Zygmunt, M., Słoczyńska, K., Pękala, E., & Wyska, E. (2019). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. springermedizin.de.

-

European Union. (2026). Synthetic cathinones drug profile. .

- Carlier, P. R., Lo, M. M., Lo, P. C., Richelson, E., Tatsumi, M., Reynolds, I. J., & Sharma, T. A. (n.d.). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. ChEMBL - EMBL-EBI.

- The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (n.d.). PMC.

- WO 2018/183936 A1 - Broad Institute. (2018).

- Active Pharmaceutical Ingredients (APIs). (n.d.). Evonik.

- US6512020B1 - Oxime derivatives and the use thereof as latent acids - Google P

- Patent & Public

- Kasi, P. D., & Nagiah, S. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI.

- 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. (n.d.). ChemicalBook.

- Unsubstituted Oximes as Potential Therapeutic Agents. (2020). MDPI.

- Kumar, A., Singh, J., & Kumar, S. (2024).

- SUBSTITUTED OXIME DERIVATIVES USEFUL AS PDE IV INHIBITORS. (1995). European Patent Office - EP 0766673 B1 - Googleapis.com.

- Goldstein, D. M., Soth, M., Dambach, D., Germann, J., Jaramillo, J., Kuglstatter, A., ... & Zaldua, V. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562-1575.

- CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)

- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC.

- Fun, H.-K., Farhadikoutenaei, A., Narayana, B., Nayak, P. S., & Sarojini, B. K. (n.d.). 1-(4-fluorophenyl)prop-2-en-1-one. PMC.

- Publications & P

- Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库. (n.d.).

- Flow synthesis produces chiral intermediate for antidepressant drug. (2019). Chemistry World.

- Romero, M., Perregaard, J., Jensen, M. T., Larsen, S. D., & Mogilski, A. K. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. PubMed.PubMed*.

Sources

- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]

- 3. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 4. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)propan-1-one oxime and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry. The core structure, characterized by a 4-fluorophenyl group attached to a propan-1-one oxime moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom, a bioisostere of hydrogen, can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering valuable insights for researchers in the field of drug discovery and development.